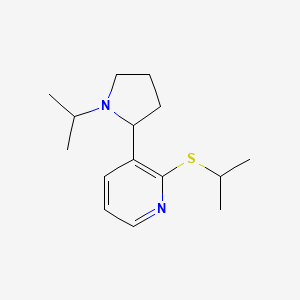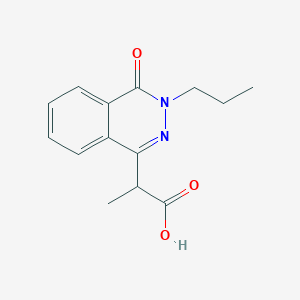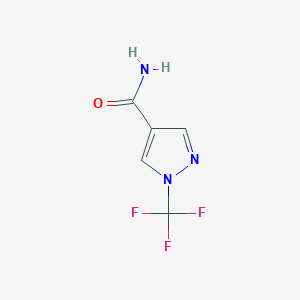
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the isopropyl groups: Isopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Attachment of the pyridine ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the sulfur atom, leading to various reduced forms.
Substitution: Substitution reactions might involve replacing the isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of derivatives with different functional groups.
科学研究应用
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine could have several research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
Comparison
Compared to its analogs, 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine might exhibit unique properties due to the presence of isopropyl groups, which could influence its reactivity, stability, and interactions with other molecules.
属性
分子式 |
C15H24N2S |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
3-(1-propan-2-ylpyrrolidin-2-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-11(2)17-10-6-8-14(17)13-7-5-9-16-15(13)18-12(3)4/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
InChI 键 |
ITLOSWPSFIAXBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)


![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)


